[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
CAS No.:
Cat. No.: VC16311743
Molecular Formula: C20H22N6O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
![[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone -](/images/structure/VC16311743.png)
Specification
Molecular Formula | C20H22N6O2 |
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Molecular Weight | 378.4 g/mol |
IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
Standard InChI | InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)18-5-3-16(4-6-18)20(27)25-13-11-24(12-14-25)17-7-9-19(28-2)10-8-17/h3-10H,11-14H2,1-2H3 |
Standard InChI Key | SYZNOXSBGPJAHZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
Structural Characterization and Molecular Design
The compound features a central piperazine ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 4-(5-methyl-1H-tetrazol-1-yl)phenyl moiety, linked via a methanone bridge. The piperazine ring contributes to conformational flexibility, enabling interactions with biological targets such as neurotransmitter receptors . The 4-methoxyphenyl group introduces electron-donating effects, potentially enhancing metabolic stability, while the tetrazole ring—a bioisostere for carboxylic acids—offers hydrogen-bonding capabilities critical for target engagement .
Molecular Formula: C₂₃H₂₅N₅O₂
Molecular Weight: 403.48 g/mol
Key Functional Groups:
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Piperazine core (N,N'-disubstituted)
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4-Methoxyphenyl (electron-rich aromatic system)
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5-Methyl-1H-tetrazol-1-yl (heterocyclic azole)
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Methanone bridge (sp²-hybridized carbonyl)
Comparative analysis with structurally related compounds, such as 4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-ylmethanone (MW: 362.43 g/mol) , highlights the impact of tetrazole incorporation on molecular weight and polarity. The tetrazole moiety increases hydrogen bond acceptor count (to 5 vs. 4 in pyrazole analogs), potentially improving aqueous solubility despite a higher logP value .
Synthetic Pathways and Optimization
While no explicit synthesis route for [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is documented, plausible methodologies can be extrapolated from analogous compounds:
Piperazine Functionalization
The piperazine ring is typically introduced via nucleophilic substitution or reductive amination. For example, 1-(4-methoxyphenyl)piperazine may react with 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride under Schotten-Baumann conditions to form the methanone bridge . Alternatively, Ullmann coupling could facilitate aryl-ether formation in the presence of copper catalysts.
Tetrazole Cyclization
The 5-methyltetrazole group is synthesized through [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium chloride. For instance, 4-cyanophenyl intermediates react with sodium azide and methylamine to yield 4-(5-methyl-1H-tetrazol-1-yl)phenyl derivatives .
Critical Reaction Parameters:
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Temperature: 80–120°C (optimal for cycloaddition)
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Catalysts: ZnCl₂ or NH₄Cl (enhance reaction efficiency)
Physicochemical Properties and Computational Predictions
Computational models and analog-based extrapolation provide preliminary insights into the compound’s properties:
Challenges and Future Directions
Despite its promise, several hurdles must be addressed:
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Synthetic Complexity: Multi-step synthesis risks low yields; flow chemistry could optimize intermediate purification .
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Toxicity Profiling: Tetrazoles may inhibit cytochrome P450 enzymes; in vitro CYP screening is essential .
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Formulation Development: Co-crystallization with succinic acid may enhance solubility without compromising stability.
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